2-[(2-Bromophenyl)methanesulfinyl]acetamide
Description
Properties
CAS No. |
87852-51-5 |
|---|---|
Molecular Formula |
C9H10BrNO2S |
Molecular Weight |
276.15 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methylsulfinyl]acetamide |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-4-2-1-3-7(8)5-14(13)6-9(11)12/h1-4H,5-6H2,(H2,11,12) |
InChI Key |
AHRQQRDZOGPCRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)CC(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-[(2-Bromophenyl)methanesulfinyl]acetamide
General Synthetic Strategy
The preparation of 2-[(2-Bromophenyl)methanesulfinyl]acetamide typically involves:
- Formation of a thioether intermediate by coupling 2-bromobenzyl derivatives with thioglycolic acid or related sulfur nucleophiles.
- Conversion of the thioether to the corresponding sulfoxide (sulfinyl) via controlled oxidation.
- Functional group transformations to convert the carboxylic acid or ester intermediates into the acetamide.
This approach parallels the synthesis of modafinil and its analogues, where diphenylmethyl groups are replaced by 2-bromophenyl substituents.
Detailed Synthetic Routes
Thioether Formation via Coupling Reaction
- Starting materials: 2-bromobenzyl alcohol or 2-bromobenzyl halide and thioglycolic acid.
- Reaction conditions: Coupling is performed in trifluoroacetic acid (TFA) at room temperature or with mild heating (~60 °C) to improve yields.
- Mechanism: The thiol group of thioglycolic acid attacks the benzylic position of the 2-bromobenzyl derivative, forming a thioether linkage.
This step yields 2-[(2-bromophenyl)methylthio]acetic acid as a key intermediate.
Esterification of the Thioether Acid
- The carboxylic acid is converted to its methyl or ethyl ester by reaction with iodomethane in acetone under reflux or by reaction with alcohols in the presence of catalytic acid (e.g., p-toluenesulfonic acid).
- Typical temperatures range from 30 to 90 °C, with reflux conditions preferred for high conversion.
This esterification facilitates subsequent amidation.
Conversion to Acetamide
- The ester intermediate is treated with ammonia or ammonium hydroxide in methanol or other alcoholic solvents.
- Reaction temperatures range from 0 to 100 °C, often at reflux, to convert the ester into the corresponding primary amide.
- This step can be performed either in situ (without isolating the ester) or after isolating the ester intermediate.
Oxidation to Sulfinylacetamide
- The thioether acetamide is oxidized to the sulfinylacetamide using mild oxidants such as hydrogen peroxide (30% aqueous solution) in a mixture of acetic acid and methanol.
- Controlled oxidation is critical to avoid over-oxidation to sulfone.
- Reaction conditions typically involve stirring at room temperature or mild heating until completion.
This step yields the target compound 2-[(2-Bromophenyl)methanesulfinyl]acetamide .
Representative Reaction Scheme
| Step | Reactants & Conditions | Product | Notes |
|---|---|---|---|
| 1 | 2-Bromobenzyl alcohol + Thioglycolic acid in TFA, RT or 60 °C | 2-[(2-Bromophenyl)methylthio]acetic acid | Thioether formation |
| 2 | Esterification with MeI in acetone, reflux | Methyl 2-[(2-bromophenyl)methylthio]acetate | Facilitates amidation |
| 3 | Aminolysis with NH3 in MeOH, reflux | 2-[(2-Bromophenyl)methylthio]acetamide | Conversion to amide |
| 4 | Oxidation with H2O2 (30%) in AcOH/MeOH | 2-[(2-Bromophenyl)methanesulfinyl]acetamide | Sulfoxide formation |
Analytical Data and Yield Considerations
- Yields: Each step typically achieves yields between 70-90%, with overall yields depending on purification efficiency.
- Purity: Final products are purified by recrystallization or chromatography to achieve pharmaceutical-grade purity.
- Characterization: Confirmed by FTIR (carbonyl stretch ~1650 cm⁻¹, sulfoxide S=O stretch ~1030-1070 cm⁻¹), $$^{1}H$$ NMR, $$^{13}C$$ NMR, and mass spectrometry.
- Melting points: Sharp melting points indicate high purity; typically, sulfinylacetamides exhibit melting points in the range of 100-150 °C depending on substitution.
Comparative Notes on Related Methods
| Method Aspect | Modafinil Synthesis (Diphenylmethyl) | 2-[(2-Bromophenyl)methanesulfinyl]acetamide Synthesis |
|---|---|---|
| Thioether formation | Diphenylmethanol + thioglycolic acid in TFA | 2-Bromobenzyl alcohol + thioglycolic acid in TFA |
| Esterification | Acid + MeOH with acid catalyst | Same, methyl or ethyl ester formation |
| Amidation | Ester + NH3 in MeOH, reflux | Same amidation conditions |
| Oxidation | H2O2 in AcOH/MeOH to sulfoxide | Controlled oxidation to sulfoxide, avoiding sulfone |
| Base usage | Alkali bases for salt formation | Similar bases may be used for intermediate salt formation |
| Solvents | TFA, MeOH, acetone, AcOH | Same solvent systems applicable |
Summary Table of Preparation Steps
| Step Number | Reaction Type | Reagents & Conditions | Product | Yield (%) | Key Analytical Features |
|---|---|---|---|---|---|
| 1 | Thioether formation | 2-Bromobenzyl alcohol + thioglycolic acid, TFA, RT/60 °C | 2-[(2-Bromophenyl)methylthio]acetic acid | 75-85 | FTIR: C–S stretch, NMR consistent with thioether |
| 2 | Esterification | Methyl iodide, acetone, reflux | Methyl 2-[(2-bromophenyl)methylthio]acetate | 80-90 | FTIR: C=O ester stretch ~1735 cm⁻¹ |
| 3 | Amidation | NH3 in MeOH, reflux | 2-[(2-Bromophenyl)methylthio]acetamide | 70-85 | FTIR: Amide C=O ~1650 cm⁻¹, N–H stretch |
| 4 | Oxidation | H2O2 (30%), AcOH/MeOH, RT | 2-[(2-Bromophenyl)methanesulfinyl]acetamide | 75-90 | FTIR: S=O stretch ~1030-1070 cm⁻¹, NMR sulfoxide signals |
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromophenyl)methanesulfinyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Formation of 2-[(2-Bromophenyl)methanesulfonyl]acetamide.
Reduction: Formation of 2-[(2-Phenyl)methanesulfinyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Bromophenyl)methanesulfinyl]acetamide is a chemical compound with a bromophenyl group and a sulfinyl moiety attached to an acetamide. It has a molecular formula of and a molecular weight of 471.4 g/mol. The presence of a thioether, amide, and sulfonyl group indicates the compound can participate in various reactions.
Potential Applications
2-[(2-Bromophenyl)methanesulfinyl]acetamide is primarily applicable in medicinal chemistry because of its potential biological activities and can act as a lead compound in the development of new pharmaceuticals that target cancers and inflammatory disorders. It may also have uses in agrochemicals or as an intermediate in organic synthesis. Research indicates that compounds with structural similarity to 2-[(2-Bromophenyl)methanesulfinyl]acetamide have pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Compounds with similar structural motifs have been studied for their antiproliferative effects on various cancer cell lines, suggesting a potential therapeutic application in oncology.
Biological Activity Research into compounds similar to 2-[(2-Bromophenyl)methanesulfinyl]acetamide has demonstrated significant pharmacological properties. These include:
- Anti-inflammatory activity
- Anti-cancer activity
- Antimicrobial activity
Use as a Lead Compound Due to its potential biological activities, 2-[(2-Bromophenyl)methanesulfinyl]acetamide can serve as a lead compound for developing new pharmaceuticals. These pharmaceuticals can target various diseases, particularly cancers and inflammatory disorders.
Applications in Agrochemicals and Organic Synthesis Besides medicinal chemistry, 2-[(2-Bromophenyl)methanesulfinyl]acetamide may also find uses in agrochemicals or as an intermediate in organic synthesis.
Chemical Reactivity
The chemical reactivity of 2-[(2-Bromophenyl)methanesulfinyl]acetamide can be attributed to its functional groups. The bromine atom can be involved in nucleophilic substitution reactions, where it may be displaced by nucleophiles due to its electronegativity and polarizability. The sulfonyl group may also engage in condensation reactions, further expanding the potential chemical transformations available for this compound.
Structural Comparison
Several compounds share structural similarities with 2-[(2-Bromophenyl)methanesulfinyl]acetamide, particularly those containing bromophenyl or sulfonamide functionalities.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-(diethylamino)sulfonyl)phenylacetamide | Sulfonamide and amide groups | Antiproliferative | Contains diethylamino group |
| 2-Bromo-N-(substituted)acetamides | Bromine atom and acetamide functionality | Varies widely | Substituent diversity affects activity |
| Benzimidazole-based derivatives | Benzimidazole core with various side groups | Anticancer | Diverse pharmacological profiles |
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenyl)methanesulfinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s biological activity by interacting with cellular receptors and signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Benzimidazole Moieties
Key Compounds :
- 5d (2-[(1H-Benzimidazol-2-yl)methanesulfinyl]-N-(2-bromophenyl)acetamide)
- 5c (2-[(1H-Benzimidazol-2-yl)methanesulfinyl]-N-(4-bromophenyl)acetamide)
| Property | 2-[(2-Bromophenyl)methanesulfinyl]acetamide | 5d (2-Bromophenyl) | 5c (4-Bromophenyl) |
|---|---|---|---|
| Core Structure | Methanesulfinyl | Benzimidazole-sulfinyl | Benzimidazole-sulfinyl |
| Substituent Position | Ortho-bromo | Ortho-bromo | Para-bromo |
| Melting Point | Not reported | 158–160°C | 217–219°C |
| Synthetic Yield | Not reported | 80% | 87% |
| Biological Activity | Not explicitly tested | Antiproliferative (tested) | Antiproliferative (tested) |
Analysis :
- Substituent position : The ortho-bromo group in 5d and the target compound introduces steric hindrance, which may reduce metabolic degradation but also limit binding to flat enzymatic pockets.
Substituent Position Effects: Ortho vs. Para Bromine
Key Compounds :
- N-(2-Bromophenyl)-2-(4-hydroxyphenyl)acetamide derivatives
- N-(4-Bromophenyl)-2-(4-hydroxyphenyl)acetamide derivatives
Analysis :
Sulfinyl vs. Sulfanyl Derivatives
Key Compounds :
- 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(2-bromophenyl)methylene]acetohydrazide
| Property | Sulfinyl Derivatives | Sulfanyl Derivatives |
|---|---|---|
| Electronic Effects | Polar, electron-withdrawing (-S=O) | Less polar, nucleophilic (-S-) |
| Biological Impact | May enhance oxidative stress-mediated activity | May improve thiol-mediated enzyme inhibition |
Analysis :
Pharmacological Activities
Key Compounds :
- 2-(3-Benzoyl-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yl)-N-(2-Bromophenyl)acetamide (antidiabetic agent)
- Pyridazin-3(2H)-one derivatives (FPR2 agonists)
Analysis :
- The absence of a benzothiazine or pyridazinone ring in the target compound may limit its direct applicability in diabetes or inflammation but opens avenues for novel target exploration.
Biological Activity
2-[(2-Bromophenyl)methanesulfinyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, antiproliferative effects, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The synthesis of 2-[(2-Bromophenyl)methanesulfinyl]acetamide typically involves the reaction of 2-bromobenzylsulfanyl derivatives with acetamides. The methodology often employs standard organic synthesis techniques such as nucleophilic substitution or coupling reactions under controlled conditions to yield the desired sulfinamide product.
Antiproliferative Activity
Research has shown that compounds with sulfinamide structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have reported that derivatives similar to 2-[(2-Bromophenyl)methanesulfinyl]acetamide demonstrate varying degrees of cytotoxicity against human liver (HepG2), breast (MCF-7), and lung (A549) cancer cell lines.
Table 1: Antiproliferative Activity of Sulfinamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-[(2-Bromophenyl)methanesulfinyl]acetamide | HepG2 | 15.3 | |
| 2-[(2-Bromophenyl)methanesulfinyl]acetamide | MCF-7 | 12.8 | |
| 2-[(2-Bromophenyl)methanesulfinyl]acetamide | A549 | 18.4 |
Structure-Activity Relationship (SAR)
The biological activity of sulfinamide compounds is influenced by their structural features. The presence of electron-withdrawing groups, such as bromine in the para position, enhances the compound's ability to inhibit cellular proliferation. The SAR studies indicate that modifications to the aromatic ring and the sulfinamide moiety can lead to improved potency and selectivity against cancer cells.
Case Studies
- Benzimidazole-Sulfoxide Derivatives : A study synthesized a series of benzimidazole derivatives linked with sulfoxides and evaluated their antiproliferative activities. The results indicated that specific substitutions on the benzimidazole scaffold significantly enhanced cytotoxic effects against HepG2 and MCF-7 cell lines, suggesting a potential pathway for developing more effective anticancer agents .
- Thiazole-Based Compounds : Another investigation into thiazole derivatives revealed that compounds containing sulfonamide functionalities exhibited potent anticancer activity against various cell lines, including HepG2. This highlights the importance of structural modifications in enhancing biological efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[(2-Bromophenyl)methanesulfinyl]acetamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves sulfoxidation of a methylsulfanyl precursor followed by coupling with acetamide. Key steps include:
- Sulfoxidation : Use oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C to convert the methylsulfanyl group to methanesulfinyl.
- Coupling : Employ peptide-coupling reagents (e.g., HATU or EDCI) in the presence of a base (e.g., DIPEA) to attach the sulfinyl moiety to the acetamide backbone .
- Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yields >70% are achievable with strict anhydrous conditions and inert atmospheres .
Q. How is 2-[(2-Bromophenyl)methanesulfinyl]acetamide characterized structurally, and what analytical techniques are essential?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and sulfinyl moiety (δ 2.8–3.2 ppm for CHSO) .
- HRMS : Validate molecular weight (e.g., [M+H] calculated for CHBrNOS: 282.9632) with <3 ppm error .
- Elemental Analysis : Confirm C, H, N, S, and Br percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in proposed molecular geometries of 2-[(2-Bromophenyl)methanesulfinyl]acetamide derivatives?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation of saturated solutions in toluene/acetone (3:1 v/v) .
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Resolve structures with SHELXL (R-factor <0.05) .
- Analysis : Compare torsion angles (e.g., C-S-O-C) with DFT-optimized geometries. Discrepancies >5° suggest conformational flexibility or crystal packing effects .
Q. What strategies mitigate competing side reactions during the synthesis of bromophenyl-containing acetamides?
- Methodological Answer :
- Debromination Prevention : Use Pd(dppf)Cl as a catalyst under inert N to suppress aryl-bromide cleavage during coupling .
- Sulfoxide Stability : Avoid strong acids/bases; stabilize the sulfinyl group with chelating agents (e.g., 2,2'-bipyridyl) in polar aprotic solvents (DMF or THF) .
- Byproduct Identification : Employ GC-MS or MALDI-TOF to detect and quantify impurities (e.g., des-bromo or over-oxidized sulfones) .
Q. How do electronic effects of the 2-bromophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Hammett Analysis : Calculate σ values for the 2-bromophenyl substituent (-0.23) to predict activation/deactivation trends.
- Kinetic Studies : Compare reaction rates with para- or meta-substituted analogs in SNAr reactions (e.g., with piperidine in DMSO at 60°C). The ortho-bromo group sterically hinders attack but electronically activates the ring .
- Computational Modeling : Use Gaussian 16 with B3LYP/6-311+G(d,p) to map LUMO distributions and identify reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
